3-Nitrocinnamic acid 3-Nitrocinnamic acid 3-nitrocinnamic acid is a C-nitro compound comprising trans-cinnamic acid having a nitro group at position 3 on the phenyl ring. It derives from a trans-cinnamic acid.
Brand Name: Vulcanchem
CAS No.: 1772-76-5
VCID: VC7814653
InChI: InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

3-Nitrocinnamic acid

CAS No.: 1772-76-5

Cat. No.: VC7814653

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

3-Nitrocinnamic acid - 1772-76-5

Specification

CAS No. 1772-76-5
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name (E)-3-(3-nitrophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+
Standard InChI Key WWXMVRYHLZMQIG-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
Melting Point 179.0 °C

Introduction

Structural Characteristics and Fundamental Properties

Molecular Architecture

3-Nitrocinnamic acid belongs to the class of nitroaromatic carboxylic acids, featuring a phenyl ring substituted with a nitro group at the meta position and a propenoic acid side chain. The trans-isomer (E-configuration) predominates in stable crystalline forms due to reduced steric hindrance compared to the cis-form . X-ray crystallography reveals a planar configuration stabilized by intramolecular hydrogen bonding between the nitro oxygen and acidic hydrogen of the carboxylic group .

Physicochemical Profile

The compound's distinct properties derive from its electron-withdrawing nitro group and conjugated π-system:

PropertyValueMeasurement Conditions
Melting Point200–202°CLit. standard
Density1.4058 g/cm³Estimated
Refractive Index1.5200Estimated
pKa4.1225°C aqueous solution
Solubility<0.1 g/L (water)20°C

The nitro group's strong electron-withdrawing effect enhances acidity compared to unsubstituted cinnamic acid (pKa 4.43), making 3-NCA more reactive in nucleophilic substitution reactions . Its limited aqueous solubility contrasts with high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Purification Methodologies

Classical Synthesis Routes

The Knoevenagel condensation remains the primary synthetic approach, as detailed in Royal Society of Chemistry protocols :

  • Reagent Composition:

    • Malonic acid (0.02 mol)

    • 3-nitrobenzaldehyde (0.015 mol)

    • Pyridine (5 mL solvent)

    • Piperidine (0.15 mL catalyst)

  • Reaction Mechanism:
    The base-catalyzed condensation proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated carboxylic acid.

  • Optimized Conditions:

    • Temperature: 70°C

    • Duration: 5 hours

    • Yield: 70–75% after recrystallization

Advanced Purification Techniques

High-purity 3-NCA (>99%) is achieved through:

  • Fractional Crystallization: Sequential recrystallization from ethanol/water mixtures (4:1 v/v) removes nitrobenzaldehyde byproducts .

  • Chromatographic Methods: Reverse-phase HPLC using C18 columns with acetonitrile/0.1% TFA mobile phase (65:35 v/v) resolves cis-trans isomerism .

Chiral Symmetry Breaking and Supramolecular Assembly

Spontaneous Symmetry Breaking

The 2018 Journal of Physical Chemistry C study demonstrated 3-NCA's unique ability to undergo spontaneous chiral symmetry breaking during self-assembly :

  • Helical Nanostructures: Atomic force microscopy reveals right-handed helices (65%) dominate over left-handed (35%) in ethanol solutions .

  • Amplification Mechanism: Microscopic chiral bias amplifies during solvent evaporation, producing macroscopic chiral domains detectable via:

    • Circular Dichroism: Strong Cotton effect at 320 nm (Δε = ±12.3 L·mol⁻¹·cm⁻¹)

    • Scanning Electron Microscopy: Helix pitch of 120–150 nm with 50 nm diameter

Intermolecular Interactions

Comparative analysis with ortho- and para-nitro isomers highlights 3-NCA's unique assembly drivers:

Interaction TypeEnergy Contribution (kJ/mol)Role in Assembly
Hydrogen Bonding-28.7 ± 2.1Helix stabilization
Dipole-Dipole-15.4 ± 1.8Longitudinal growth
π-Stacking-9.2 ± 0.7Lateral association

This interplay enables 3-NCA's exceptional supramolecular chirality absent in structural analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The RSC-provided 1H^1\text{H}-NMR data (400 MHz, DMSO-d6) reveals characteristic shifts :

  • δ 8.49 (s, 1H, Ar-H)

  • δ 7.87–7.83 (d, J = 16 Hz, 1H, α-H)

  • δ 7.72–7.68 (m, 3H, Ar-H)

  • δ 6.53–6.49 (d, J = 16 Hz, 1H, β-H)

13C^{13}\text{C}-NMR (100 MHz) confirms conjugation effects:

  • Carboxylic Carbon: δ 167.3 ppm (deshielded by nitro group)

  • β-Carbon: δ 123.4 ppm (typical for α,β-unsaturated systems)

UV-Vis and Fluorescence

Substitution position drastically affects photophysics:

Parameter3-NCA2-Nitro Isomer4-Nitro Isomer
λ<sub>max</sub> (nm)318305328
ε (L·mol⁻¹·cm⁻¹)12,4009,80014,200
Fluorescence λ (nm)405390415
Quantum Yield0.180.120.24

Meta-substitution optimizes conjugation length, balancing absorbance and emissive properties .

Industrial Applications and Environmental Considerations

Pharmaceutical Intermediates

3-NCA serves as a key precursor in NSAID synthesis:

  • Diclofenac Analogues: Nitro group facilitates ring halogenation via electrophilic substitution .

  • Anticancer Agents: Michael addition acceptors in HDAC inhibitor synthesis .

Advanced Materials

Recent industrial applications leverage chiral assemblies:

  • Chiral Sensors: Helical 3-NCA films detect limonene enantiomers (LOD: 2.3 ppm) .

  • Liquid Crystal Templates: 15% w/w 3-NCA increases nematic phase stability by 40°C .

Green Chemistry Metrics

MenJie Chemical's 2025 assessment highlights environmental benefits :

Process ParameterConventional Route3-NCA CatalyzedImprovement
Energy Consumption58 kWh/kg42 kWh/kg27.6%
E-Factor8.75.240.2%
Reaction Time14 h9 h35.7%

The nitro group's electron deficiency enables catalytic cycles that reduce stoichiometric reagent use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator